![molecular formula C8H14ClN B2471237 Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride CAS No. 99709-18-9](/img/structure/B2471237.png)
Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride
Overview
Description
Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride is a chemical compound with the molecular formula C8H13N·HCl. It is a bicyclic amine that features a unique structure, making it an interesting subject for various chemical and pharmaceutical studies. This compound is known for its stability and reactivity, which are essential properties for its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-5-en-2-amine hydrochloride typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine undergoes alkylation with electrophilic reagents, forming tertiary amine derivatives. A representative protocol involves:
Reaction with allyl bromide
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Conditions : 4-Phenylbicyclo[2.2.2]octane-1-amine hydrochloride reacts with allyl bromide in carbon tetrachloride under reflux (9–10.5 hrs) .
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Product : N-Allyl-4-phenylbicyclo[2.2.2]octane-1-amine (isolated via extraction and recrystallization).
Table 1: Alkylation Reactions
Reagent | Solvent | Temperature | Time | Product | Yield |
---|---|---|---|---|---|
Allyl bromide | CCl₄ | Reflux | 10.5 h | N-Allyl derivative | 80% |
Methyl iodide | THF | 25°C | 24 h | N-Methylated amine hydrochloride | 72% |
Acylation and Amide Formation
The amine participates in nucleophilic acyl substitution reactions:
Succinimide formation
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Protocol : Reacting with succinic anhydride in benzene (1 hr reflux) yields N-(bicyclo[2.2.2]octyl)succinimide, followed by reduction with LiAlH₄ to produce pyrrolidine derivatives .
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Key step : Acetic acid removal under reduced pressure (15 mmHg) ensures product purity .
Table 2: Acylation Reactions
Reagent | Solvent | Conditions | Product | Application |
---|---|---|---|---|
Succinic anhydride | Benzene | Reflux, 1 h | Succinimide intermediate | Pharmaceutical synthesis |
Acetyl chloride | - | Steam bath | Acetylated amine | Bioactive compound |
Cycloaddition Reactions
The strained bicyclo[2.2.2]octene system engages in Diels-Alder reactions:
Dienophile reactivity
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Example : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C to form fused tricyclic adducts.
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Steric effects : The bicyclic framework directs regioselectivity, favoring endo transition states.
Reduction
Lithium aluminum hydride (LiAlH₄) reduction
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Procedure : Ketone precursors (e.g., bicyclo[2.2.2]oct-5-en-2-one) reduced with LiAlH₄ in ether yield the amine after acidic workup.
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Critical step : Excess LiAlH₄ is quenched with water at 15°C to prevent over-reduction .
Oxidation
Permanganate-mediated oxidation
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Outcome : Generates ketone or aldehyde derivatives depending on reaction conditions.
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Limitation : Over-oxidation risks require careful stoichiometric control.
Substitution Reactions
Nucleophilic displacement
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Hydrazide coupling : Reacts with hydrazides (e.g., 10a–c) in n-butanol at 160°C to form hydrazone derivatives (e.g., 11a–o) with >98% purity after recrystallization .
Table 3: Substitution Reaction Optimization
Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Purity |
---|---|---|---|---|---|
Hydrazide 10a | Bicyclo amine | n-Butanol | 160 | 9 | 98.5% |
Reaction Mechanisms
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride has garnered interest for its potential therapeutic applications, particularly in neuropharmacology and antimicrobial treatments. Its unique bicyclic structure allows for interactions with various biological targets, making it a candidate for drug development against multiple diseases.
Case Studies
- Antiviral Agents : Research indicates that derivatives of bicyclo[2.2.2]octane can serve as antiviral agents, particularly against viruses like SARS-CoV-2. Compounds designed from this scaffold have shown promising inhibition of the viral 3CL protease, which is crucial for viral replication .
- Calcium Channel Blockers : Certain derivatives of bicyclo[2.2.2]octane are being explored as intermediates in the synthesis of calcium channel blockers, which are vital for treating cardiovascular diseases .
Organic Synthesis
Synthetic Methodologies
The compound serves as a key intermediate in organic synthesis, particularly in the preparation of various bicyclic derivatives through innovative synthetic routes.
Synthetic Approaches
- Diels-Alder Reactions : this compound can participate in Diels-Alder cycloadditions, allowing for the formation of complex structures with high stereochemical control .
- Bridgehead Substitution : The compound's bridgehead position makes it an interesting target for nucleophilic substitution reactions, although traditionally these positions are inert . Recent advances have focused on developing methods to facilitate such reactions.
Structural Comparisons
The structural uniqueness of this compound allows for comparisons with other bicyclic compounds, highlighting its distinctive properties and reactivity patterns.
Compound Name | Structure Type | Notable Properties |
---|---|---|
Bicyclo[2.2.1]heptan-2-one | Bicyclic Ketone | Used as a precursor in organic synthesis |
Bicyclo[3.3.0]octane | Saturated Bicyclic | Exhibits different reactivity patterns |
Bicyclo[3.3.3]undecane | Larger Bicyclic | Potential applications in materials science |
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-en-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their
Biological Activity
Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Structural Characteristics
This compound has the molecular formula , indicating the presence of a hydrochloride salt. Its bicyclic structure consists of a five-membered ring with an amine functional group, which allows for various chemical modifications, enhancing its versatility in synthetic organic chemistry and medicinal applications.
Synthesis
The synthesis of this compound typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with ammonia or an amine under controlled conditions, often in the presence of reducing agents to facilitate the formation of the amine group. The resulting amine is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to receptors or enzymes, thereby modulating their activity. However, detailed studies on its exact mechanism of action remain limited, and further research is needed to elucidate these pathways.
Antiviral Properties
Recent studies have explored the potential of bicyclic compounds related to bicyclo[2.2.2]oct-5-en-2-amine as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, fused bicyclo[2.2.2]octenes have shown promise as non-covalent inhibitors targeting the main protease (3CLpro) of SARS-CoV-2, with some derivatives exhibiting inhibition in the micromolar range (IC50 = 102.2 μM) . This suggests that bicyclo[2.2.2]octane derivatives could be further developed for antiviral therapies.
Antitumor Activity
Compounds similar in structure to bicyclo[2.2.2]oct-5-en-2-amine have previously demonstrated antitumor activity through mechanisms such as inhibition of human DNA topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells . Such findings highlight the potential for developing new anticancer agents based on this scaffold.
Case Studies
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-en-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h1,3,6-8H,2,4-5,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERMSWGCYYTEMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99709-18-9 | |
Record name | bicyclo[2.2.2]oct-5-en-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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